molecular formula C7H15ClN2O B1430740 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride CAS No. 1803608-29-8

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride

Cat. No. B1430740
M. Wt: 178.66 g/mol
InChI Key: BYVUTJZCVYUNGL-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (CAS No. 1803608-29-8) is a chemical compound with a molecular weight of 178.66 . It is a novel high-affinity ligand for the melatonin receptor.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride, such as its boiling point and storage conditions, are not specified in the available sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) in "Helvetica Chimica Acta" focused on synthesizing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. They explored the synthesis involving N-Boc and C-OMe protection and analyzed the X-ray crystal structures of these compounds. This study is significant for understanding the structural and synthesis aspects of related cyclopropane derivatives (Abele, Seiler, & Seebach, 1999).

Chemical Transformations and Reactions

  • Gold-Catalyzed Rearrangement : Hiault et al. (2016) in "Synthesis" investigated the gold-catalyzed rearrangement of (Silylcyclopropenyl)methyl ethers, which are structurally related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This study contributes to the understanding of chemical transformations involving cyclopropane derivatives (Hiault et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of Novel Tobacco Flavor : Lu Xin-y (2013) in "Fine chemicals" explored the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA) from 2-methoxystyrene, which shares a similarity with the methoxymethyl component in 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This research provides insights into the synthesis of novel compounds using cyclopropane derivatives (Lu Xin-y, 2013).

Application in Organic Chemistry

  • Catalytic Enantioselective Hydroboration : Rubina, Rubin, and Gevorgyan (2003) in the "Journal of the American Chemical Society" described the catalytic enantioselective hydroboration of cyclopropenes. They demonstrated the importance of ester and alkoxymethyl substituents in achieving high degrees of enantiomeric induction, relevant to the study of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (Rubina, Rubin, & Gevorgyan, 2003).

Safety And Hazards

The safety information, including GHS pictogram, signal word, precautionary statements, UN#, class, hazard statements, and packing group, for 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride are not provided in the available sources .

properties

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-10-5-7(2-3-7)4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUTJZCVYUNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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